

Unveiling Notrilobolide: A Technical Guide to its Discovery and Natural Sources

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Compound of Interest		
Compound Name:	Notrilobolide	
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A comprehensive technical guide detailing the discovery, natural sources, and key experimental protocols related to the sesquiterpenoid lactone, **notrilobolide**, is now available for researchers, scientists, and drug development professionals. This document provides an indepth overview of this bioactive natural product, including its relationship to the thapsigargin family of compounds.

Discovery and Natural Occurrence

Notrilobolide, a member of the guaianolide class of sesquiterpenoids, has garnered significant interest within the scientific community due to its complex molecular architecture and potential therapeutic applications. While its total synthesis has been a focal point of recent chemical research, understanding its natural origins is crucial for sustainable sourcing and exploring its biosynthetic pathways.

Though the initial discovery and isolation of **notrilobolide** from a natural source are not as widely documented as its synthetic routes, it is recognized as a naturally occurring compound. It belongs to the same family as thapsigargin, a potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is isolated from the plant Thapsia garganica. The structural similarity suggests that **notrilobolide** may also be found in plants of the Apiaceae or related families, known for producing such sesquiterpenoid lactones. Further phytochemical investigations are required to definitively identify and quantify **notrilobolide** in various plant species.



Physicochemical Properties and Structure

The chemical structure of **notrilobolide** has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed through total synthesis.

Property	Data
Molecular Formula	C27H36O10
Molar Mass	520.57 g/mol
Class	Sesquiterpenoid Lactone (Guaianolide)
Key Structural Features	Highly oxygenated tricyclic core, lactone ring

Experimental Protocols: Total Synthesis

The total synthesis of **notrilobolide** has been achieved, providing a scalable route to this complex natural product and enabling the preparation of analogues for structure-activity relationship studies. A notable synthesis was reported by the research group of P. Andrew Evans.

Key Synthetic Steps (Evans's Total Synthesis of Nortrilobolide):

A concise and efficient synthesis was developed starting from the readily available chiral pool starting material, (R)-(-)-carvone. The strategy was inspired by the proposed biosynthetic pathway of related guaianolides.

- Enantioselective Ketone Alkylation: This crucial step establishes a key stereocenter in the molecule.
- Diastereoselective Pinacol Cyclization: This reaction is employed to construct the core carbocyclic framework of the guaianolide skeleton.

The detailed experimental procedures, including reaction conditions, reagents, and purification methods, are outlined in the primary literature (see references).





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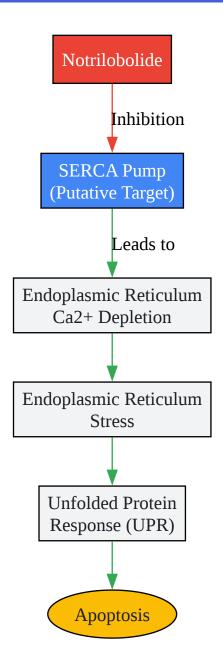
Figure 1. Simplified workflow of the total synthesis of nortrilobolide.

Biological Activity

Notrilobolide's structural relationship to thapsigargin, a compound with potent biological activities, suggests that it may also possess significant pharmacological properties. The thapsigargin family of compounds is known to induce apoptosis in cancer cells through the inhibition of the SERCA pump, leading to endoplasmic reticulum stress.

While specific quantitative data for **notrilobolide**'s biological activity, such as IC50 values against various cell lines, is still emerging in the public domain, its classification as a thapsigargin analogue makes it a compound of high interest for anticancer and anti-inflammatory research. Further studies are necessary to fully characterize its bioactivity profile and mechanism of action.





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Figure 2. Putative signaling pathway for **notrilobolide** based on its analogy to thapsigargin.

Future Outlook

The successful total synthesis of **notrilobolide** opens up avenues for the detailed investigation of its biological properties and the development of novel therapeutic agents. Key areas for future research include:



- Phytochemical Screening: A systematic investigation of plant species, particularly within the Apiaceae family, to identify and quantify natural sources of notrilobolide.
- Biological Evaluation: Comprehensive in vitro and in vivo studies to determine the cytotoxic, anti-inflammatory, and other pharmacological activities of notrilobolide.
- Structure-Activity Relationship (SAR) Studies: Synthesis of notrilobolide analogues to
 probe the key structural features responsible for its biological activity and to optimize its
 therapeutic potential.
- Biosynthetic Pathway Elucidation: Genetic and biochemical studies to understand how notrilobolide is produced in nature, which could lead to biotechnological production methods.

This technical guide serves as a foundational resource for the scientific community to accelerate research and development efforts surrounding **notrilobolide** and its potential applications in medicine.

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